molecular formula C10H6F3N3OS B12242221 N-(1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

N-(1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B12242221
M. Wt: 273.24 g/mol
InChI Key: FURJJKWNJCQAGL-UHFFFAOYSA-N
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Description

N-(1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is an organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring and a trifluoromethyl group attached to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide typically involves the reaction of 3-(trifluoromethyl)benzoic acid with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiadiazole ring, followed by acylation to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Substituted benzamides.

Scientific Research Applications

N-(1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3,4-thiadiazol-2-yl)benzamide
  • N-(1,3,4-thiadiazol-2-yl)-4-(trifluoromethyl)benzamide
  • N-(1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Uniqueness

N-(1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is unique due to the specific positioning of the trifluoromethyl group on the benzamide moiety. This positioning can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H6F3N3OS

Molecular Weight

273.24 g/mol

IUPAC Name

N-(1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C10H6F3N3OS/c11-10(12,13)7-3-1-2-6(4-7)8(17)15-9-16-14-5-18-9/h1-5H,(H,15,16,17)

InChI Key

FURJJKWNJCQAGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NN=CS2

Origin of Product

United States

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